molecular formula C19H16N4O2 B11144856 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11144856
M. Wt: 332.4 g/mol
InChI Key: CXZFCHAPBRLQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole moiety linked to an isoquinoline carboxamide structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with an isoquinoline derivative.

  • Step 1: Benzimidazole Formation

      Reactants: o-phenylenediamine and formic acid.

      Conditions: Reflux in the presence of a dehydrating agent.

      Product: 1H-1,3-benzimidazole.

  • Step 2: Isoquinoline Derivative Preparation

      Reactants: 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

      Conditions: Standard esterification or amidation reactions.

  • Step 3: Coupling Reaction

      Reactants: Benzimidazole intermediate and isoquinoline derivative.

      Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced isoquinoline alcohols.

    Substitution: Substituted benzimidazole or isoquinoline derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: Modulates signaling pathways by interacting with specific receptors or proteins.

    DNA Intercalation: The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-ylmethyl)-2-chloro-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-3-isoquinolinecarboxamide

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22)

InChI Key

CXZFCHAPBRLQCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.